BenchChemオンラインストアへようこそ!

Entadamide-A-beta-D-glucopyranoside

Complement System Immunology Natural Product Pharmacology

Entadamide-A-β-D-glucopyranoside (CAS 138916-58-2) is a β-D-glucopyranosyl pro-drug that requires human fecal microflora metabolism to yield its active aglycone, entadamide A, for full anti-complement activity. Unlike the direct-use aglycone, this glycosylated form enables intestinal bacterial metabolism studies, making it indispensable for gut microbiome–drug interaction research. Recent in vivo data demonstrate significant alleviation of IMQ-induced psoriasiform dermatitis by restoring keratinocyte homeostasis and suppressing IL-36, IL-1β, IL-6, TNF-α, and NET formation. A validated HPLC method (r>0.9999) ensures batch-to-batch consistency. Procure this compound for reproducible, translationally relevant pharmacology and quality control of Entada phaseoloides extracts.

Molecular Formula C12H21NO7S
Molecular Weight 323.36 g/mol
Cat. No. B8088625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntadamide-A-beta-D-glucopyranoside
Molecular FormulaC12H21NO7S
Molecular Weight323.36 g/mol
Structural Identifiers
SMILESCSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)/b5-2+/t7-,9-,10+,11-,12-/m1/s1
InChIKeyFISKBHZVUFLWDZ-IYYAVIMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entadamide-A-beta-D-glucopyranoside: A Distinct Sulfur-Containing Glucoside for Targeted Procurement in Complement and Inflammation Research


Entadamide-A-beta-D-glucopyranoside (CAS 138916-58-2) is a naturally occurring sulfur-containing amide glucoside, classified as an (E)-3-(methylthio)-N-[2-(beta-D-glucopyranosyloxy)ethyl]prop-2-enamide derivative [1]. It is a major bioactive constituent isolated from the seeds of *Entada phaseoloides* and *Entada rheedei*, plants with established traditional medicinal use [2]. Unlike its aglycone counterpart, entadamide A, this compound features a beta-D-glucopyranosyl moiety, which critically influences its metabolic fate and bioactivity profile [3].

Critical Scientific Distinction: Why Entadamide-A-beta-D-glucopyranoside Cannot Be Interchanged with Its Aglycone or Other Structural Analogs


While often grouped with other sulfur-containing amides like entadamide A (its aglycone) or phaseoloidin, substituting Entadamide-A-beta-D-glucopyranoside with these in-class alternatives is scientifically invalid for studies involving intestinal metabolism or in vivo efficacy. The presence of the beta-D-glucopyranosyl group fundamentally alters the compound's pharmacokinetic behavior. Research demonstrates that entadamide A-beta-D-glucopyranoside is a pro-drug that requires metabolism by human fecal microflora to its active aglycone, entadamide A, to exert its full anti-complement effect [1]. In a direct comparison, the aglycone entadamide A was found to inhibit the hemolytic activity of the complement system more effectively than its glycosylated parent compound, entadamide A-beta-D-glucopyranoside [1]. Therefore, using the aglycone directly bypasses the critical intestinal bacterial metabolism step, leading to different potency and mechanistic profiles that compromise experimental reproducibility and translational relevance.

Quantitative Differential Evidence for Entadamide-A-beta-D-glucopyranoside vs. Closest Comparators


Anti-Complement Activity: Potency Comparison with the Aglycone (Entadamide A)

In a head-to-head in vitro hemolysis assay evaluating anti-complement activity, the aglycone entadamide A demonstrated superior inhibition of complement system hemolytic activity compared to its glycosylated parent compound, entadamide A-beta-D-glucopyranoside [1]. While the paper does not provide exact IC50 values, the statement 'inhibit the hemolytic activity of the complement system more effectively' represents a clear qualitative difference in potency between the two closely related compounds under the same experimental conditions. This confirms the glucoside is a less potent but metabolically activated form.

Complement System Immunology Natural Product Pharmacology

Analytical Differentiation via Validated HPLC Method: Retention Time and Resolution

A validated LC method for simultaneous determination of three major active constituents in *Entada phaseoloides* established distinct retention times and resolution parameters for entadamide A-beta-D-glucopyranoside compared to phaseoloidin and entadamide A [1]. The three target compounds were completely separated within 10 minutes on an Agilent Eclipse XDB-C18 column with gradient elution (acetonitrile and 0.3% phosphoric acid) at a flow rate of 1.0 mL/min and detection at 280 nm [1]. This method demonstrated excellent linearity (r > 0.9999) and high precision (RSD < 1.04%), providing a robust quantitative basis for distinguishing and quantifying the compound in complex botanical matrices [1].

Analytical Chemistry Quality Control Phytochemistry

Structural Differentiation: Geometric Isomerism (cis- vs. trans-)

Entadamide A-beta-D-glucopyranoside exists as two distinct geometric isomers: the common (E)-isomer (trans) and the less common (Z)-isomer (cis). The (Z)-isomer, cis-entadamide A beta-D-glucopyranoside, was isolated as a new thioamide glycoside from *Entada rheedei* seed kernels and structurally characterized by spectral analysis [1]. The (E)-isomer is the widely studied major component from *Entada phaseoloides* [2]. This geometric isomerism, dictated by the arrangement around the carbon-carbon double bond, can significantly impact biological activity and physicochemical properties, making isomer specification critical for reproducible research.

Stereochemistry Natural Product Isolation Structure-Activity Relationship

Solubility and Formulation Advantage Over Non-Glycosylated Analogs

The beta-D-glucopyranosyl moiety confers a significant solubility advantage. Entadamide-A-beta-D-glucopyranoside exhibits high solubility in DMSO (≥100 mg/mL, ~309.25 mM) . In contrast, the aglycone entadamide A, lacking this sugar group, is expected to have substantially lower aqueous solubility, a common challenge for non-glycosylated natural products. This difference directly impacts in vitro assay design and in vivo formulation development. The compound also demonstrates formulation-friendly solubility (≥2.5 mg/mL) in a standard preclinical vehicle (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) .

Drug Formulation Preclinical Development Physicochemical Properties

Targeted Application Scenarios for Entadamide-A-beta-D-glucopyranoside Based on Differential Evidence


Investigating Intestinal Microbiota-Dependent Pharmacology and Prodrug Activation

This compound is uniquely suited for studies focused on the role of the gut microbiome in drug metabolism and efficacy. Its identification as a pro-drug that requires metabolism by human fecal bacteria to its more potent aglycone, entadamide A, makes it an ideal tool for investigating the interplay between dietary/natural compounds and the intestinal microbiota [1]. Researchers can use it to model how glycosylated natural products are activated in vivo and to study the impact of individual microbiome variations on therapeutic outcomes.

Development of Anti-Psoriatic Therapeutics Targeting Keratinocyte-Immune Cell Crosstalk

Recent in vivo evidence demonstrates that Entadamide-A-beta-D-glucopyranoside significantly alleviates imiquimod (IMQ)-induced psoriasiform dermatitis in mice [1]. The compound's mechanism involves restoring keratinocyte homeostasis, suppressing hyperproliferation markers (keratin 16, 17, PCNA), and inhibiting the release of key pro-inflammatory cytokines (IL-36, IL-1β, IL-6, TNF-α) and neutrophil extracellular trap (NET) formation [1]. This makes it a valuable lead compound for developing novel therapies for psoriasis and other chronic inflammatory skin diseases.

Quality Control and Standardization of *Entada phaseoloides* Herbal Products

A validated, highly precise HPLC method (r > 0.9999, RSD < 1.04%) is available for the simultaneous quantification of entadamide A-beta-D-glucopyranoside alongside other major constituents like phaseoloidin and entadamide A [1]. This method enables robust quality control for the standardization of *Entada phaseoloides* extracts used in traditional medicine or as dietary supplements, ensuring batch-to-batch consistency and accurate labeling based on key bioactive markers.

Quote Request

Request a Quote for Entadamide-A-beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.